molecular formula C9H5ClN4 B3040116 4-Azido-2-chloroquinoline CAS No. 157027-30-0

4-Azido-2-chloroquinoline

Cat. No. B3040116
CAS RN: 157027-30-0
M. Wt: 204.61 g/mol
InChI Key: GYQMOFQERVBSFX-UHFFFAOYSA-N
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Description

4-Azido-2-chloroquinoline is a heterocyclic compound with a unique structure. It belongs to the quinoline family, which plays a significant role in both natural and synthetic chemistry. The molecular formula of 4-Azido-2-chloroquinoline is C9H5ClN3 .


Synthesis Analysis

Several synthetic methods have been reported for constructing the quinoline scaffold. One notable approach involves the reaction of 2-bromobenzaldehyde with sodium azide , yielding an azido complex intermediate . Subsequent reductive elimination and dehydrative cyclo-condensation lead to the formation of 4-Azido-2-chloroquinoline .


Molecular Structure Analysis

The compound features a characteristic double-ring structure, where a benzene ring is fused with a pyridine moiety. This arrangement gives rise to its aromatic properties and potential applications .


Chemical Reactions Analysis

While various classical synthesis protocols (such as Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach) have historically been used for quinoline synthesis, modern approaches include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions. These methods enhance the construction and functionalization of the quinoline scaffold .

Scientific Research Applications

  • Pharmacological Properties : A study by Wilhelm et al. (2014) discusses the organocatalytic synthesis and pharmacological properties of 7-chloroquinoline-1,2,3-triazoyl carboxamides, which were synthesized using 4-azido-7-chloroquinoline. These compounds exhibited anticonvulsant, antinociceptive, and anti-inflammatory activities in vivo, showing potential for combating seizures, acute pain, and inflammation (Wilhelm et al., 2014).

  • Chemical Synthesis and Reactions : Research by Steinschifter and Stadlbauer (1994) focused on the regioselective azidation of 2,4-dichloroquinolines, leading to 4-azido-2-chloroquinolines under specific conditions. This study provides insights into the structural assignments and degradation reactions of the azido group in these compounds (Steinschifter & Stadlbauer, 1994).

  • Antioxidant Properties : Another study by Saraiva et al. (2015) examined the synthesis and antioxidant properties of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates, again using 4-azido-7-chloroquinoline. The results indicated that these compounds have potential as antioxidants, with one compound reducing lipid peroxidation levels and another demonstrating nitric oxide scavenging activity (Saraiva et al., 2015).

  • Spectroscopic Properties : Fernandes et al. (2016) conducted a vibrational spectroscopic study of quinoline derivatives, including 4-azido-7-chloroquinoline. Their research provided detailed insights into the main vibrational bands for these molecules, which are used in anti-malaria compounds, emphasizing their spectroscopic properties (Fernandes et al., 2016).

  • Potential in Cancer Therapy : A review by Solomon and Lee (2009) on Chloroquine and its analogs, including 4-amino-7-chloroquinoline derivatives, discussed the potential of these compounds in cancer therapy. They noted that these compounds could enhance the efficacy of conventional cancer therapies when used in combination (Solomon & Lee, 2009).

properties

IUPAC Name

4-azido-2-chloroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4/c10-9-5-8(13-14-11)6-3-1-2-4-7(6)12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQMOFQERVBSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312394
Record name 4-Azido-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azido-2-chloroquinoline

CAS RN

157027-30-0
Record name 4-Azido-2-chloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157027-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azido-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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